N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide
Overview
Description
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
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Biological Activity
N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide (commonly referred to as DMPA) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DMPA is characterized by its unique chemical structure, which includes a pyridine ring substituted with a propionamide group. The molecular formula is C_{15}H_{22}N_2O, and it has a molecular weight of 250.35 g/mol. The compound's structural features contribute to its biological activity, particularly in modulating receptor interactions.
Research indicates that DMPA may interact with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. DMPA's ability to influence GPCR activity suggests potential applications in treating conditions such as inflammation and metabolic disorders.
Table 1: Summary of Biological Targets and Effects
Biological Target | Mechanism of Action | Observed Effects |
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G Protein-Coupled Receptors (GPCRs) | Modulation of receptor activity | Altered signal transduction pathways |
β-Adrenergic Receptors | Stimulation of lipolysis | Increased fatty acid mobilization |
Histamine Receptors | Inhibition of platelet aggregation | Reduced thrombus formation |
Anti-Inflammatory Effects
DMPA has shown promise in preclinical models for its anti-inflammatory properties. Studies have demonstrated that DMPA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues. For instance, a study published in Journal of Medicinal Chemistry highlighted DMPA's efficacy in reducing inflammation markers in animal models of arthritis .
Metabolic Effects
In metabolic studies, DMPA has been linked to enhanced lipolysis and improved insulin sensitivity. This is particularly relevant for conditions such as obesity and type 2 diabetes. Research indicates that DMPA activates β-adrenergic receptors, leading to increased fatty acid oxidation and energy expenditure .
Case Studies
- Case Study on Arthritis : In a controlled trial involving arthritic rats, administration of DMPA resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells .
- Metabolic Syndrome Model : A study examining the effects of DMPA on a high-fat diet-induced metabolic syndrome showed that treated subjects exhibited lower body weight gain and improved glucose tolerance tests compared to untreated controls .
Safety and Toxicology
Safety assessments have indicated that DMPA exhibits a favorable toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and any potential adverse reactions.
Properties
IUPAC Name |
N-[6-(2,2-dimethylpropanoylamino)pyridin-2-yl]-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)12(19)17-10-8-7-9-11(16-10)18-13(20)15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAGSMLGPQXYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393601 | |
Record name | N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101630-94-8 | |
Record name | N,N'-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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